molecular formula C15H20N4O B2536754 2-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide CAS No. 2034549-55-6

2-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide

Cat. No.: B2536754
CAS No.: 2034549-55-6
M. Wt: 272.352
InChI Key: NRYDTWVPKCAFEA-UHFFFAOYSA-N
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Description

2-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is a synthetic organic compound that features a benzamide core with a triazole ring and a butyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an alkyne and an azide, often catalyzed by copper(I) iodide.

    Attachment of the Butyl Side Chain: The triazole ring is then functionalized with a butyl group through alkylation reactions.

    Formation of the Benzamide Core: The final step involves the coupling of the triazole-butyl intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild heating conditions.

Major Products Formed

    Oxidation: Oxidized benzamide derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Functionalized triazole derivatives.

Scientific Research Applications

2-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, influencing their activity. The benzamide core may interact with hydrophobic pockets in enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)propyl)benzamide
  • 2-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)ethyl)benzamide

Uniqueness

2-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is unique due to its specific butyl side chain, which can influence its solubility, binding affinity, and overall biological activity compared to its shorter-chain analogs.

Properties

IUPAC Name

2-methyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-11(2)14(10-19-16-8-9-17-19)18-15(20)13-7-5-4-6-12(13)3/h4-9,11,14H,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYDTWVPKCAFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(CN2N=CC=N2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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